2-Bromo-1-fluoro-4-isopentylbenzene
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Overview
Description
2-Bromo-1-fluoro-4-isopentylbenzene is a chemical compound used in various fields of research and industry. It is an aromatic compound with a benzene ring substituted with bromine, fluorine, and an isopentyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-fluoro-4-isopentylbenzene typically involves multi-step organic reactions. One common method is the Friedel-Crafts alkylation, where an isopentyl group is introduced to the benzene ring. This is followed by halogenation reactions to introduce the bromine and fluorine atoms. The reaction conditions often involve the use of catalysts such as aluminum chloride (AlCl3) for the Friedel-Crafts reaction and halogenating agents like bromine (Br2) and fluorine (F2) for the halogenation steps .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-fluoro-4-isopentylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or carboxylic acids and reduction to form alkanes or alcohols.
Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura coupling to form biaryl compounds
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) under basic conditions.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while coupling reactions produce biaryl compounds .
Scientific Research Applications
2-Bromo-1-fluoro-4-isopentylbenzene has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound is explored for its potential use in the development of new materials with unique properties.
Pharmaceutical Research: It serves as a building block in the synthesis of pharmaceutical compounds.
Chemical Biology: The compound is used in studies to understand the interactions of aromatic compounds with biological systems.
Mechanism of Action
The mechanism of action of 2-Bromo-1-fluoro-4-isopentylbenzene in chemical reactions involves the interaction of its functional groups with various reagents. For example, in nucleophilic substitution reactions, the electron-withdrawing effects of the bromine and fluorine atoms make the benzene ring more susceptible to nucleophilic attack. In coupling reactions, the palladium catalyst facilitates the formation of carbon-carbon bonds by coordinating with the bromine atom and the boronic acid .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-1-fluoro-4-methylbenzene
- 2-Bromo-1-fluoro-4-ethylbenzene
- 2-Bromo-1-fluoro-4-propylbenzene
Uniqueness
2-Bromo-1-fluoro-4-isopentylbenzene is unique due to the presence of the isopentyl group, which imparts different steric and electronic properties compared to its methyl, ethyl, and propyl analogs. This uniqueness can influence its reactivity and the types of products formed in chemical reactions .
Properties
IUPAC Name |
2-bromo-1-fluoro-4-(3-methylbutyl)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrF/c1-8(2)3-4-9-5-6-11(13)10(12)7-9/h5-8H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWENJTQHPKXAGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC1=CC(=C(C=C1)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrF |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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